![molecular formula C25H17N3O6S B2817808 ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-76-7](/img/structure/B2817808.png)

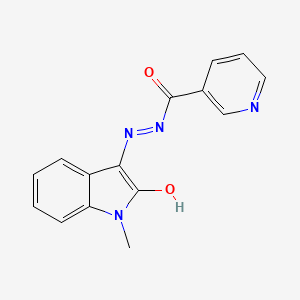

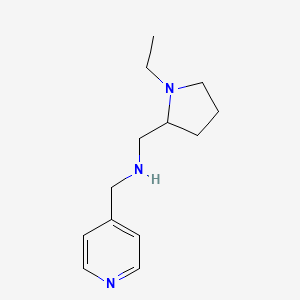

ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions . For instance, the synthesis of functionalized chromeno[4,3-b]pyridine derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Wissenschaftliche Forschungsanwendungen

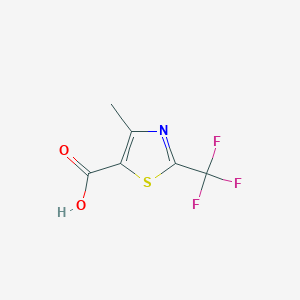

Synthesis and Biological Evaluation of Coumarin Derivatives Containing Thiazolidin-4-one Ring

The synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives was detailed, utilizing ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. This synthesis pathway includes the preparation of Schiff’s bases and their subsequent reaction to form compounds with potential antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

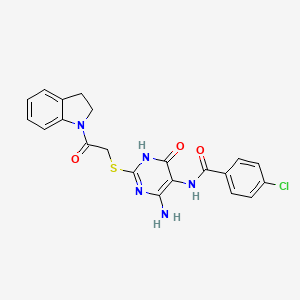

Pyridazine Derivatives Synthesis and Reactions

Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and its furo[2,3-c]pyridazine analogs were synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone. The study explores the cyclization of these compounds to form pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives, indicating the versatility of pyridazine derivatives in synthesizing heterocyclic compounds (A. Deeb, B. Bayoumy, Fathy Yasine, R. Fikry, 1992).

Heterocycles from Ethyl 5-Amino-3,4-Diphenylthieno[2,3-c]pyridazine-6-carboxylate

This study focuses on the synthesis of various heterocycles from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, showcasing the chemical flexibility of thieno[2,3-c]pyridazine derivatives in generating novel heterocyclic compounds with potential application in medicinal chemistry (A. Deeb, M. El-Abbasy, 2006).

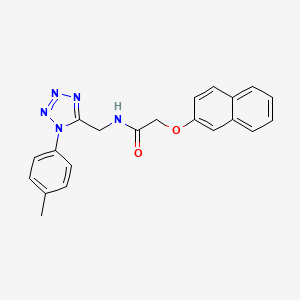

Synthesis of Pyrrolo〔1,2-c〕pyrimidone, Thiazolo〔3,4-c〕pyrimidone, and Pyrimido〔4,5-d〕pyridazine Derivatives

The study describes the use of ethyl 6-bromomethyl-2-oxo-4-phenyl-l,2,3,4-tetrahydropyrimidine-5-carboxylate as a precursor for the synthesis of novel pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, expanding the library of available heterocyclic compounds for research and development (N. A. Kheder, Y. Mabkhot, A. Farag, 2009).

Synthesis of 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and Related Compounds

This research outlines the synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives through the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The subsequent treatment with substituted phenyl isothiocyanates led to the formation of compounds containing a 1,2,4-triazole ring, demonstrating the chemical versatility and potential pharmacological applications of 2H-chromen-2-one derivatives (A. Saeed, Aliya Ibrar, 2011).

Zukünftige Richtungen

Given the potential biological activities of compounds with similar structures, this compound could be a promising area for future research . Further studies could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy for potential applications in medicine or other fields.

Eigenschaften

IUPAC Name |

ethyl 4-oxo-5-[(2-oxochromene-3-carbonyl)amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O6S/c1-2-33-25(32)20-17-13-35-22(19(17)23(30)28(27-20)15-9-4-3-5-10-15)26-21(29)16-12-14-8-6-7-11-18(14)34-24(16)31/h3-13H,2H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVILFNUMMADCIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)

![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)

amine](/img/structure/B2817739.png)

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)

![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)